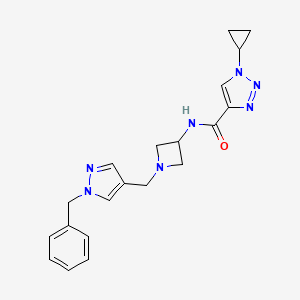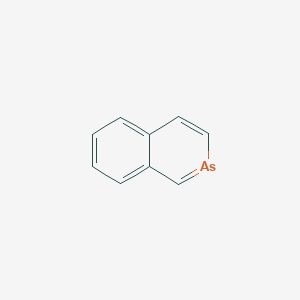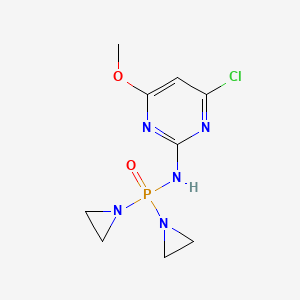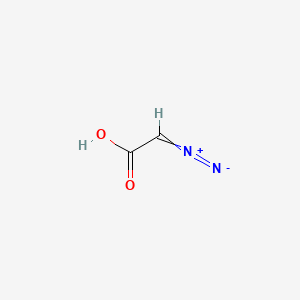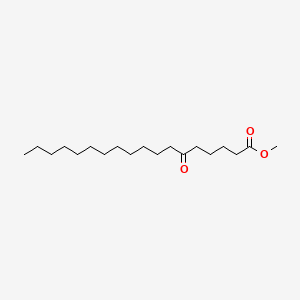
Octadecanoic acid, 6-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 6-oxo-, methyl ester is an organic compound with the molecular formula C19H36O3 It is a derivative of octadecanoic acid (stearic acid) where the sixth carbon atom is oxidized to a ketone group, and the carboxylic acid is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 6-oxo-, methyl ester typically involves the oxidation of octadecanoic acid followed by esterification. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone functionality at the sixth carbon position. The resulting 6-oxo-octadecanoic acid is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The esterification step can be carried out in continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-hydroxy-octadecanoic acid methyl ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 6-hydroxy-octadecanoic acid methyl ester.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active octadecanoic acid derivative, which can then exert its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid, 2-oxo-, methyl ester: Another ketone derivative of octadecanoic acid with the ketone group at the second carbon position.
6-Octadecenoic acid, methyl ester: An unsaturated derivative with a double bond at the sixth carbon position.
Octadecanoic acid, 12-oxo-, methyl ester: A ketone derivative with the ketone group at the twelfth carbon position.
Uniqueness
Octadecanoic acid, 6-oxo-, methyl ester is unique due to the specific position of the ketone group, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
2380-21-4 |
|---|---|
Fórmula molecular |
C19H36O3 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 6-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-15-18(20)16-13-14-17-19(21)22-2/h3-17H2,1-2H3 |
Clave InChI |
NTGKIGJRNOPHEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


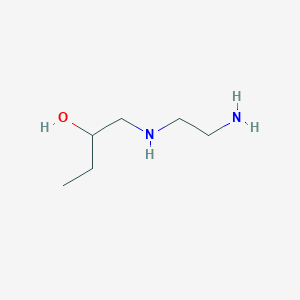
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
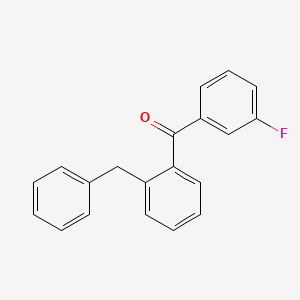
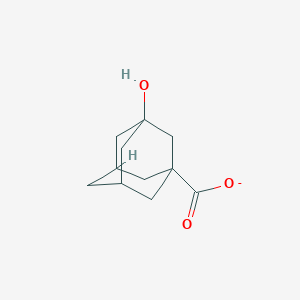
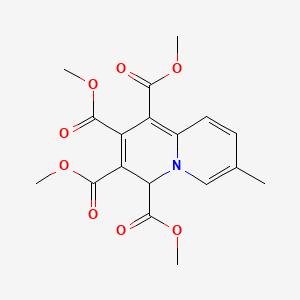
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
